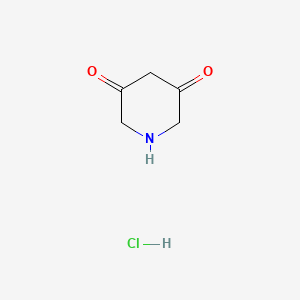

Piperidine-3,5-dione hydrochloride

Descripción

Historical Context of Piperidine-Containing Heterocycles in Medicinal Chemistry and Organic Synthesis

The piperidine (B6355638) ring, a six-membered heterocycle with one nitrogen atom, is a fundamental structure in the realm of chemistry and pharmacology. nih.govwikipedia.org First reported in 1850 by the Scottish chemist Thomas Anderson from the reaction of piperine (B192125) with nitric acid, piperidine itself is naturally present in black pepper (from which it derives its name) and numerous plant alkaloids. wikipedia.orgijnrd.org These natural products, such as the analgesic morphine, the antiemetic atropine, and the spicy-tasting piperine, established the significance of the piperidine motif in biological systems. encyclopedia.pub

This natural prevalence spurred extensive research, positioning piperidine-containing compounds as one of the most important synthetic fragments in the pharmaceutical industry. nih.govmdpi.com The piperidine skeleton is a privileged structure known to favorably influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules by enhancing membrane permeability, metabolic stability, and receptor binding. researchgate.net Consequently, piperidine derivatives are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and treatments for Alzheimer's disease. nih.govencyclopedia.pub

The synthesis of these crucial structures has been a long-standing focus of organic chemistry. nih.gov Historically, the most common method for obtaining piperidines is the hydrogenation of pyridine (B92270) precursors, a process that has been refined over decades using various transition metal catalysts to improve efficiency and stereoselectivity. nih.govwikipedia.org Modern synthetic chemistry has expanded this toolbox considerably, with researchers developing methods like intramolecular cyclization, aza-Diels-Alder reactions, and multicomponent cascade reactions to construct the piperidine ring with greater complexity and control. nih.govmdpi.com

Significance of Piperidine-3,5-dione (B3057132) Hydrochloride as a Research Scaffold

Piperidine-3,5-dione hydrochloride serves as a valuable research scaffold, which is a core chemical structure that can be systematically modified to create a library of related compounds for investigation. Its utility stems from the reactive nature of the dione (B5365651) functionality and the inherent structural properties of the piperidine ring. The hydrochloride salt form often enhances the compound's stability and solubility in certain solvents, making it easier to handle in a laboratory setting.

The true significance of a scaffold like this compound is realized in its application as a starting material for more complex molecules. While direct research on this specific molecule is focused, the utility of closely related piperidine scaffolds provides a clear indication of its potential. For instance, derivatives such as cis-3,5-diamino-piperidine have been developed as mimetics of aminoglycoside antibiotics, demonstrating the capacity of the 3,5-substituted piperidine ring to interact with biological targets like RNA. nih.gov This analog retains the key cis-1,3-diamine configuration important for RNA recognition but offers a less complex chemical structure that is more amenable to rapid synthetic elaboration. nih.gov

Similarly, another piperidine dione derivative, 3-amino-2,6-piperidinedione hydrochloride, is a critical building block in the synthesis of ligands for Cereblon (CRBN), a component of E3 ubiquitin ligase complexes. acs.org These ligands are integral to the development of Proteolysis-Targeting Chimeras (PROTACs), an emerging class of therapeutics designed to selectively degrade target proteins implicated in diseases like cancer. acs.org The piperidine-dione moiety is crucial for binding to CRBN, enabling the PROTAC molecule to function. The structural similarities suggest that this compound could be a versatile precursor for developing novel chemical entities with unique biological activities.

| Property | Value |

|---|---|

| IUPAC Name | piperidine-3,5-dione;hydrochloride nih.gov |

| CAS Number | 74647-23-7 nih.gov |

| Molecular Formula | C₅H₈ClNO₂ nih.gov |

| Molecular Weight | 149.57 g/mol nih.gov |

| Canonical SMILES | C1C(=O)CNCC1=O.Cl nih.gov |

Overview of Current Research Trajectories

Current research involving piperidine-dione and related scaffolds is vibrant and primarily directed toward therapeutic applications, particularly in oncology and infectious diseases. The trajectories indicate a focus on leveraging these heterocyclic systems to create highly specific and potent agents.

One major research avenue is the continued development of PROTACs. The discovery of orally bioavailable PROTACs that can degrade the Androgen Receptor (AR) highlights the modularity of the piperidine-dione scaffold. acs.org Researchers are synthesizing and evaluating new generations of these molecules, modifying the linker and the warhead to improve properties like degradation activity and metabolic stability. acs.org

Another significant trajectory is the design of novel enzyme inhibitors. For example, piperidine derivatives have been identified as potent inhibitors of soluble epoxide hydrolase, an enzyme implicated in inflammatory processes. nih.gov Research in this area focuses on optimizing the substitution patterns on the piperidine and attached heterocyclic rings (like triazine) to achieve high potency and selectivity, leading to the identification of tool compounds for in vivo studies. nih.gov

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

piperidine-3,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2.ClH/c7-4-1-5(8)3-6-2-4;/h6H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJNSMBNILHDHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CNCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505213 | |

| Record name | Piperidine-3,5-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74647-23-7 | |

| Record name | Piperidine-3,5-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Reactivity of Piperidine 3,5 Dione Hydrochloride

Novel Synthetic Routes for Piperidine-3,5-dione (B3057132) Hydrochloride and its Analogues

The synthesis of piperidine-3,5-dione hydrochloride and its derivatives is an area of active research, driven by the prevalence of the piperidine (B6355638) scaffold in pharmaceuticals and natural products. nih.govnih.govajchem-a.comnih.gov Novel synthetic strategies are continuously being developed to improve efficiency, stereoselectivity, and access to a wider range of functionalized analogues.

Dearomatization-Hydrogenation Strategies for Fluorinated Piperidinediones

A significant advancement in the synthesis of fluorinated piperidine derivatives involves a one-pot dearomatization-hydrogenation (DAH) process of fluoropyridine precursors. nih.govnih.gov This strategy, catalyzed by rhodium complexes, allows for the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines. nih.govnih.govspringernature.com The process begins with the dearomatization of the fluoropyridine, followed by the complete saturation of the resulting intermediate through hydrogenation. nih.govnih.gov This method is notable for its ability to produce fluorinated piperidines with specific axial or equatorial fluorine substituents. nih.govnih.gov

The DAH process has been successfully applied to the synthesis of analogues of commercial drugs and has been used to create fluorinated PipPhos and ionic liquids. nih.govnih.gov The direct hydrogenation of fluorinated nitrogen-containing heteroarenes has historically been challenging due to catalyst poisoning and hydrodefluorination side reactions. nih.gov The DAH strategy overcomes these issues, providing a more practical route to these valuable compounds. nih.govspringernature.com

While the rhodium-catalyzed DAH process is effective, it has some limitations. To address these, a palladium-catalyzed hydrogenation method has also been developed. nih.govsemanticscholar.org This alternative approach is suitable for a broader range of substrates that may not be compatible with rhodium catalysis and is less sensitive to air and moisture. nih.govsemanticscholar.org In many cases, this method also favors the formation of products with axial fluorine atoms. nih.govsemanticscholar.org

Multicomponent Reaction Approaches for Piperidine-3,5-dione Ring Construction

Multicomponent reactions (MCRs) have emerged as a powerful and environmentally friendly tool for the construction of complex molecular scaffolds like the piperidine ring. hse.runih.govbas.bg These reactions are advantageous due to their simplicity, the availability of starting materials, a reduction in the number of synthetic steps, and easier product isolation. hse.rubas.bg

One notable MCR approach is a four-component reaction for the synthesis of novel piperidine-containing pyridinium (B92312) salts with three stereogenic centers. hse.ru This reaction involves the refluxing of dicyano-substituted olefins, aromatic aldehydes, 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halides, and ammonium (B1175870) acetate. hse.ru The proposed mechanism involves a Michael addition, followed by a Mannich reaction and subsequent intramolecular cyclization. hse.ru

Another MCR strategy for synthesizing functionalized piperidines involves the one-pot reaction of 1,3-dicarbonyl compounds, amines, and aromatic aldehydes in the presence of a nano-crystalline solid acid catalyst. bas.bg This method is characterized by short reaction times, mild conditions, and easy work-up, with the catalyst being recoverable and reusable. bas.bg Various catalysts have been explored for this type of MCR, including molecular iodine, L-proline, and various metal salts. bas.bg

Catalysis in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, enabling efficient and selective transformations. A variety of catalysts, including those based on rhodium, palladium, and boron, have been employed. nih.govnih.govsemanticscholar.orgorganic-chemistry.org

Rhodium catalysts are central to the dearomatization-hydrogenation (DAH) strategies for producing fluorinated piperidines. nih.govnih.gov Specifically, rhodium-carbene catalysts have been used in a one-pot, two-step reaction that circumvents the need for multi-step protocols. springernature.com Additionally, rhodium-catalyzed asymmetric reductive Heck reactions have been developed for the synthesis of enantioenriched 3-substituted piperidines from arylboronic acids and pyridine (B92270) derivatives. nih.govorganic-chemistry.org

Palladium-on-carbon is a common heterogeneous catalyst used for the hydrogenation of pyridine rings to form piperidines. nih.govsnnu.edu.cn This catalyst is particularly useful for the reduction of pyridine N-oxides to piperidines in the presence of ammonium formate, offering a mild and high-yielding procedure. organic-chemistry.org

Boron-catalyzed reactions have also been explored. For instance, a boronyl radical-catalyzed (4+2) cycloaddition of 3-aroyl azetidines and alkenes provides a metal-free approach to polysubstituted piperidines. nih.gov Furthermore, a borane-catalyzed, metal-free transfer hydrogenation of pyridines using ammonia (B1221849) borane (B79455) as a hydrogen source offers a practical method for piperidine synthesis without the need for high-pressure hydrogen gas. organic-chemistry.org

| Catalyst Type | Reaction | Key Features |

| Rhodium | Dearomatization-Hydrogenation | Highly diastereoselective for all-cis-(multi)fluorinated piperidines. nih.govnih.gov |

| Rhodium | Asymmetric Reductive Heck | Produces enantioenriched 3-substituted piperidines. nih.govorganic-chemistry.org |

| Palladium | Hydrogenation | Effective for a broad range of substrates, including pyridine N-oxides. nih.govsemanticscholar.orgorganic-chemistry.org |

| Boron | (4+2) Cycloaddition | Metal-free synthesis of polysubstituted piperidines. nih.gov |

| Boron | Transfer Hydrogenation | Metal-free, uses ammonia borane as a hydrogen source. organic-chemistry.org |

Stereoselective and Diastereoselective Synthesis of this compound Derivatives

The control of stereochemistry is a critical aspect of synthesizing piperidine derivatives, as the biological activity of these compounds is often dependent on their three-dimensional structure.

Enantioselective Approaches in Piperidinedione Synthesis

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several strategies have been developed for the enantioselective synthesis of piperidine derivatives.

One approach utilizes a phenylglycinol-derived delta-lactam as a common starting material to synthesize various 2-alkylpiperidines and cis- and trans-2,6-dialkylpiperidines. nih.gov This method has been successfully applied to the synthesis of several piperidine alkaloids. nih.gov

Catalytic enantioselective methods are highly sought after. A rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with a dihydropyridine (B1217469) derivative provides 3-substituted tetrahydropyridines with high enantioselectivity. nih.govorganic-chemistry.org These intermediates can then be reduced to enantioenriched 3-substituted piperidines. nih.govorganic-chemistry.org This method has been used in the formal syntheses of clinically used drugs like Preclamol and Niraparib. nih.gov

Organocatalysis also offers a route to enantiopure piperidines. For example, an organocatalytic cascade reaction involving the condensation of malonamides and cinnamaldehydes can produce highly substituted piperidines enantioselectively. thieme-connect.de

| Method | Key Features |

| Phenylglycinol-derived lactam | Synthesis of various enantiopure piperidine alkaloids. nih.gov |

| Rh-catalyzed reductive Heck reaction | High enantioselectivity for 3-substituted piperidines. nih.govorganic-chemistry.org |

| Organocatalytic cascade reaction | Enantioselective synthesis of highly substituted piperidines. thieme-connect.de |

Control of Diastereoselectivity in Multi-substituted Piperidinedione Frameworks

Diastereoselective synthesis is crucial when a molecule has multiple stereocenters. The dearomatization-hydrogenation (DAH) process is a prime example of a highly diastereoselective method, yielding all-cis-(multi)fluorinated piperidines. nih.govnih.govresearchgate.net This high level of diastereoselectivity is a key advantage of the DAH strategy.

Multicomponent reactions can also be highly diastereoselective. A four-component synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centers produces a single diastereomer. hse.ruresearchgate.netdntb.gov.ua The stereochemistry of the product is controlled during the Michael-Mannich-cyclization cascade. hse.ru

Visible-light-driven radical silylative cyclization of aza-1,6-dienes is another method for the stereoselective synthesis of densely functionalized piperidines. nih.gov The diastereoselectivity of this reaction is influenced by the substitution pattern of the olefin, with the geometry of the remaining olefin being closely associated with the cis-stereoselectivity. nih.gov

The hydrogenation of substituted pyridines can also be controlled to achieve specific diastereomers. For instance, the diastereoselectivity of the hydrogenation of a 3,5-substituted pyridine can be dependent on the catalyst used, with Pd/C and PtO2 yielding different diastereomeric ratios. nih.gov

| Method | Key Features |

| Dearomatization-Hydrogenation (DAH) | Highly diastereoselective for all-cis-(multi)fluorinated piperidines. nih.govnih.govresearchgate.net |

| Four-component MCR | Produces a single diastereomer of piperidin-2-ones with three stereocenters. hse.ruresearchgate.netdntb.gov.ua |

| Visible-light-driven cyclization | Diastereoselectivity influenced by olefin substitution. nih.gov |

| Catalytic Hydrogenation | Diastereoselectivity can be controlled by the choice of catalyst. nih.gov |

Functionalization and Derivatization Strategies for this compound

The strategic modification of the this compound core is essential for generating structural diversity and synthesizing novel chemical entities. Functionalization can be targeted at the piperidine nitrogen, the active methylene (B1212753) position, and the carbonyl groups, each offering distinct opportunities for derivatization.

Chemical Transformations at the Piperidine Nitrogen

The secondary amine within the piperidine ring is a key handle for derivatization. These transformations typically require initial neutralization of the hydrochloride salt to liberate the free amine for reaction.

N-Alkylation and N-Arylation: The nitrogen can be readily alkylated or arylated to introduce a wide variety of substituents. N-alkylation can be achieved using alkyl halides or through reductive amination protocols. For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a common strategy. acs.org More advanced methods, such as copper-catalyzed N-arylation (Ullmann condensation) or palladium-catalyzed Buchwald-Hartwig amination, allow for the introduction of aryl and heteroaryl groups.

N-Acylation and N-Sulfonylation: Acylation of the piperidine nitrogen with acid chlorides or anhydrides under basic conditions yields N-acylpiperidinediones. Similarly, reaction with sulfonyl chlorides provides N-sulfonyl derivatives. These reactions are often used to install protecting groups, such as the tert-butoxycarbonyl (Boc) group, which can modulate the reactivity of the ring and influence the stereochemical outcome of subsequent reactions. nih.govresearchgate.net

N-Heterocycle Formation: The piperidine nitrogen can be incorporated into larger heterocyclic systems. For example, reaction with suitable difunctional reagents can lead to the formation of fused or spirocyclic structures, expanding the chemical space accessible from this starting material.

Modifications of Carbonyl and Methylene Positions

The β-dicarbonyl moiety is a highly versatile functional group that dictates much of the compound's reactivity.

Reactions at the Methylene Bridge: The C4 methylene group is flanked by two carbonyls, making its protons acidic and the carbon nucleophilic upon deprotonation. This "active methylene" site is central to various carbon-carbon bond-forming reactions.

Knoevenagel Condensation: In the presence of a base catalyst such as piperidine itself, the active methylene group can undergo a Knoevenagel condensation with aldehydes and ketones. researchgate.net This reaction typically proceeds through the formation of an enolate ion which then attacks the carbonyl electrophile, followed by dehydration. researchgate.net

Alkylation: The enolate generated from the β-dione can be alkylated with electrophiles like alkyl halides to introduce substituents at the C4 position.

Carbonyl Group Transformations:

Reduction: The carbonyl groups can be reduced to hydroxyl groups using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting diols can be further functionalized.

Enamine Formation: Piperidine is widely used to convert ketones to enamines. wikipedia.org The carbonyl groups of the dione (B5365651) can react with primary or secondary amines to form enamines or enaminones, which are valuable synthetic intermediates.

Analog Synthesis and Structural Diversity Generation

The combination of functionalization strategies at the nitrogen and the β-dicarbonyl system allows for the generation of extensive libraries of piperidine-3,5-dione analogs. By strategically choosing protecting groups and reaction sequences, chemists can achieve site-selective modifications. nih.gov For example, protecting the piperidine nitrogen allows for selective chemistry to be performed on the dicarbonyl portion of the molecule, and vice-versa.

A key application of similar piperidine scaffolds, such as 3-amino-2,6-piperidinedione, is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). acs.orgsigmaaldrich.com In these constructs, the piperidinedione moiety acts as a ligand for the E3 ubiquitin ligase cereblon (CRBN). The secondary amine of the piperidine core or other functional handles are used to attach linkers, which in turn are connected to a ligand for a target protein. acs.orgsigmaaldrich.com This highlights how derivatives of the core piperidine structure are used as foundational building blocks for complex molecular architectures.

| Starting Material | Reagent(s) | Transformation Type | Resulting Structure | Citation(s) |

| N-Boc-piperidine | Rhodium Catalyst, Diazoacetate | C-H Functionalization | 2- or 4-Substituted Piperidine Analog | nih.gov |

| 2-Chloro-3,5-dinitropyridine | 1. H₂, Pd/C; 2. Boc₂O; 3. H₂, Rh/C | Ring Hydrogenation | cis-3,5-diamino-piperidine (DAP) scaffold | nih.gov |

| 4-Fluorophthalic anhydride (B1165640) | 3-Amino-2,6-piperidinedione HCl | Aminolysis | Functionalized Cereblon (CRBN) Ligand | acs.org |

| Piperidine-3,5-dione | Aldehyde, Base (e.g., Piperidine) | Knoevenagel Condensation | 4-Alkylidene-piperidine-3,5-dione | researchgate.net |

Mechanistic Investigations of Reactions Involving this compound

Understanding the reaction mechanisms of this compound is crucial for controlling reaction outcomes and designing rational synthetic routes.

Nucleophilic Attack and Ring Opening Mechanisms

The electrophilic nature of the carbonyl carbons and the potential for ring strain make the piperidine-3,5-dione system susceptible to nucleophilic attack and subsequent ring-opening reactions.

Nucleophilic Attack at Carbonyls: Nucleophiles can attack the carbonyl carbons. In the context of the Knoevenagel condensation, the mechanism involves the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking an iminium ion formed between the aldehyde and the piperidine catalyst. researchgate.net This is followed by elimination of the piperidine catalyst to yield the final product. researchgate.net

Ring Opening: While the six-membered piperidine ring is generally stable, ring-opening can be induced under specific conditions. For example, photooxidation using a photosensitizer can lead to oxidative cleavage of the piperidine ring to yield acyclic aminoaldehydes. researchgate.net Another classical, though often harsh, method for ring-opening is the von Braun reaction, which involves reaction with cyanogen (B1215507) bromide, although this is more typically applied to N-alkyl substituted cyclic amines. researchgate.net Aminolysis reactions, such as the reaction of phthalic anhydrides with aminopiperidinediones, proceed via nucleophilic attack of the amine on a carbonyl group, leading to the opening of the anhydride ring to form a phthalamic acid intermediate, which then cyclizes to form the final phthalimide (B116566) derivative. acs.org

Reductive and Oxidative Pathways

The piperidine-3,5-dione scaffold can undergo various redox transformations.

Reductive Pathways: The reduction of the dicarbonyl moiety to the corresponding diols with hydride reagents is a common transformation. The hydrogenation of the pyridine ring is the industrial method for producing piperidine itself, often using catalysts like molybdenum disulfide. wikipedia.org This type of complete reduction transforms the aromatic precursor into the saturated heterocyclic system. wikipedia.org More selective reductions, such as the asymmetric hydrogenation of substituted pyridines using chiral catalysts, can lead to enantiomerically enriched piperidine derivatives. mdpi.com

Oxidative Pathways: Oxidation can occur at several positions. The piperidine nitrogen can be oxidized, and the ring itself can undergo oxidative cleavage as mentioned previously. researchgate.net C-H functionalization reactions, often catalyzed by transition metals like rhodium, can be considered oxidative processes where a C-H bond is formally oxidized to allow for the introduction of a new functional group. nih.gov The choice of catalyst and directing groups on the nitrogen atom can control the site-selectivity of these C-H functionalization reactions, allowing for modification at the C2 or C4 positions. nih.gov

Radical Intermediates in Piperidinedione Formation

While radical-mediated reactions represent a powerful strategy for the construction of heterocyclic scaffolds, the existing scientific literature does not extensively detail the direct synthesis of this compound through pathways involving radical intermediates. However, based on established principles of radical chemistry and synthetic routes for analogous piperidine structures, plausible mechanisms can be postulated. These hypothetical pathways would typically involve the generation of a key radical on an acyclic precursor, followed by an intramolecular cyclization to form the core piperidine ring.

One speculative approach involves the cyclization of an N-substituted β-aminoethyl radical onto an acrylate-type acceptor. The generation of the critical nitrogen-centered or carbon-centered radical could be initiated through several methods, including photoredox catalysis or the use of traditional radical initiators. For instance, a precursor containing a suitable leaving group could be subjected to single-electron transfer (SET) to generate the radical species. This intermediate would then be poised for intramolecular cyclization.

A proposed mechanistic pathway is outlined below:

Radical Generation: An acyclic precursor, such as an N-protected amino acid derivative with a tethered radical acceptor, could be used. A possible method is the photoredox-catalyzed decarboxylation of a carboxylic acid precursor to generate an alkyl radical.

Intramolecular Cyclization: The generated radical would then undergo a 6-exo-trig cyclization by adding to a pendant α,β-unsaturated carbonyl moiety. This step is generally favored and leads to the formation of the six-membered piperidine ring.

Radical Termination and Oxidation: The resulting cyclic radical intermediate would need to be trapped or oxidized. Subsequent chemical transformations would then be required to install the second ketone functionality at the 5-position and deprotect the nitrogen, ultimately leading to the piperidine-3,5-dione structure.

Photochemical methods also offer a potential, though underexplored, avenue for the formation of piperidinedione systems. The irradiation of specific N-substituted precursors could induce the formation of radical intermediates capable of cyclizing. For example, photochemical cyclization has been noted to sometimes result in glutarimide (B196013) (piperidine-2,6-dione) byproducts, suggesting that with appropriate precursor design, a piperidine-3,5-dione scaffold might be accessible. nih.gov

| Step | Reactant/Intermediate | Reagents/Conditions | Product/Intermediate | Description |

| 1 | Acyclic N-Boc-protected amino ester with a pendant halide | AIBN (initiator), Bu₃SnH (mediator) | Carbon-centered radical intermediate | Generation of a radical at the carbon adjacent to the ester via atom transfer. |

| 2 | Carbon-centered radical intermediate | Intramolecular cyclization | Piperidine-based radical intermediate | 6-exo-trig cyclization onto a tethered alkene or carbonyl acceptor. |

| 3 | Piperidine-based radical intermediate | Oxidizing agent | Keto-piperidine intermediate | Oxidation of the radical to a cation, followed by hydrolysis to form one of the ketone groups. |

| 4 | Keto-piperidine intermediate | Further oxidation and deprotection | Piperidine-3,5-dione | Installation of the second ketone and removal of the N-protecting group. |

Biological Activities and Pharmacological Potential of Piperidine 3,5 Dione Hydrochloride Derivatives

Antineoplastic and Antiproliferative Activities of Piperidine-3,5-dione (B3057132) Hydrochloride Analogues

The development of novel anticancer agents is a critical area of pharmaceutical research. Analogues of piperidine-3,5-dione hydrochloride have emerged as a promising class of compounds, exhibiting significant antineoplastic and antiproliferative effects through various mechanisms of action.

Inhibition of DNA Synthesis Pathways

A key strategy in cancer therapy is to disrupt the processes of DNA synthesis and replication in rapidly dividing cancer cells. Certain piperidine (B6355638) derivatives have been identified as potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleotides required for DNA replication. researchgate.net For instance, a series of 4-piperidine-based thiosemicarbazones demonstrated significant inhibitory activity against the DHFR enzyme, with IC50 values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. researchgate.net The inhibition of this pathway ultimately hinders the proliferation of cancer cells. The molecular hybridization approach, combining the piperidine moiety with thiosemicarbazone, has proven effective in generating compounds with potent biological activity. researchgate.net

Antiangiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Consequently, inhibiting angiogenesis is a valuable strategy in cancer treatment. Analogues of the natural product cortistatin A, which feature a pyridone ring system structurally related to piperidine-dione, have shown noteworthy anti-angiogenic properties. mdpi.com These synthetic analogues exhibited moderate to good antiproliferative activity against Human Umbilical Vein Endothelial Cells (HUVECs), with IC50 values as low as 0.02 µM. mdpi.com Furthermore, other related heterocyclic compounds, such as diarylamino-1,3,5-triazine derivatives, have been developed as inhibitors of focal adhesion kinase (FAK), a key signaling molecule in angiogenesis. nih.gov These FAK inhibitors demonstrated the ability to suppress the viability of HUVEC cells in the micromolar range. nih.gov

Modulation of Apoptosis and Cell Cycle Regulation

Inducing programmed cell death, or apoptosis, and causing cell cycle arrest are fundamental mechanisms through which anticancer agents exert their effects. Piperidine derivatives have been shown to effectively modulate these cellular processes in various cancer cell lines. For example, piperine (B192125), a naturally occurring piperidine alkaloid, has been observed to induce apoptosis in prostate cancer cells by activating caspase-3 and to suppress the activation of STAT-3, a key signaling protein. nih.gov Similarly, piperazine (B1678402) derivatives have been reported to induce apoptosis in human cervical cancer (HeLa) cells through an intrinsic mitochondrial pathway. nih.gov

Research has also demonstrated that piperidine-based compounds can cause cell cycle arrest. In studies involving Candida auris, certain piperidine-1,2,3-triazolylacetamide derivatives were found to induce cell cycle arrest in the S-phase, in addition to triggering apoptosis. who.int In human rectal adenocarcinoma cells, piperine treatment led to an inhibition of G0/G1 cell cycle progression. nih.gov Some piperidine derivatives have also been shown to induce autophagy, a cellular self-degradation process, which can contribute to their antiproliferative effects against cancer cells. ajchem-a.com

Antimicrobial and Antiviral Properties of this compound Derivatives

Beyond their anticancer potential, this compound derivatives have also been investigated for their ability to combat infectious diseases. These compounds have demonstrated efficacy against a range of bacterial, fungal, and viral pathogens.

Antibacterial and Antifungal Efficacy

The rising threat of antibiotic resistance has spurred the search for new antimicrobial agents. Piperidine derivatives have shown promise in this area, with various analogues exhibiting both antibacterial and antifungal activities. biointerfaceresearch.com For example, certain novel piperidine derivatives have demonstrated significant inhibitory activity against a panel of bacteria, including Bacillus cereus, Escherichia coli, and Staphylococcus aureus. academicjournals.org In one study, a specific derivative displayed a minimum inhibitory concentration (MIC) of 0.75 mg/ml against Bacillus subtilis. academicjournals.org

In the realm of antifungal research, 3,5-dibenzylidene-1-(3,5-dichloro-2-hydroxyphenylsulfonyl)piperidin-4-one, an analogue of piperidine-3,5-dione, showed potent activity against Aspergillus niger and Aspergillus fumigatus. Other studies have highlighted the antifungal potential of piperidine derivatives against various fungal strains, including Candida albicans and Saccharomyces cerevisiae. academicjournals.orgresearchgate.net However, it is noteworthy that some piperidine compounds have shown no activity against certain fungal species like Fusarium verticillioides. academicjournals.orgresearchgate.net The mechanism of action for some antibacterial piperidine derivatives involves the inhibition of bacterial translation, mimicking the action of aminoglycoside antibiotics by targeting the bacterial ribosome. nih.gov

Table 1: Antibacterial Activity of Selected Piperidine Derivatives

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (mg/mL) | Reference |

|---|---|---|---|---|

| Compound 6 | Bacillus cereus | ≥ 6 | 1.5 | academicjournals.org |

| Escherichia coli | ≥ 6 | 1.5 | academicjournals.org | |

| Staphylococcus aureus | ≥ 6 | 1.5 | academicjournals.org | |

| Bacillus subtilis | ≥ 6 | 0.75 | academicjournals.org | |

| Compound 2 | Staphylococcus aureus | Good activity | Not specified | biointerfaceresearch.com |

| Escherichia coli | Active | Not specified | biointerfaceresearch.com |

Note: This table is populated with data from available research and is not exhaustive.

Activity Against Specific Viral Strains

The antiviral potential of piperidine derivatives is another area of active investigation. Research has shown that these compounds can be effective against several viral pathogens. A series of N-substituted piperidine derivatives were found to be effective against the influenza A/H1N1 virus, with activity levels comparable to commercial antiviral drugs like Tamiflu and Rimantadine. mdpi.comnih.gov

Furthermore, novel isatin-piperidine derivatives have demonstrated broad-spectrum antiviral activity. nih.gov For instance, specific compounds from this series showed high efficacy against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3), with IC50 values in the low micromolar to nanomolar range. nih.gov The introduction of a fluorine atom into the piperidine molecule has been noted to enhance the pharmacological properties, including antiviral activity. nih.gov

Table 2: Antiviral Activity of Selected Piperidine Derivatives

| Compound | Virus Strain | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 9 | Influenza A (H1N1) | 0.0027 | nih.gov |

| Compound 5 | Herpes Simplex Virus 1 (HSV-1) | 0.0022 | nih.gov |

| Compound 4 | Coxsackievirus B3 (COX-B3) | 0.0092 | nih.gov |

| Heterorganic compound 5c | Influenza A/H1N1 | Comparable to Rimantadine | nih.gov |

Note: This table is populated with data from available research and is not exhaustive.

Neuropharmacological and Central Nervous System Effects

Derivatives of the piperidine-2,6-dione (glutarimide) scaffold, a structural isomer of piperidine-3,5-dione, have been explored for various central nervous system (CNS) applications, suggesting a potential for similar activities in piperidine-3,5-dione derivatives.

Modulation of Neurotransmitter Receptors

Research into novel antipsychotics has identified piperidine-2,6-dione derivatives with the ability to modulate multiple neurotransmitter receptors. nih.gov A series of compounds combining this core with a piperazine or piperidine moiety have demonstrated potent affinities for dopamine (B1211576) (D₂, D₃) and serotonin (B10506) (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C) receptors. nih.gov This multi-receptor profile is a hallmark of atypical antipsychotics, which are used to treat complex psychiatric disorders.

One promising derivative, 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione, showed high affinity for these key receptors while having a low affinity for the histamine (B1213489) H₁ receptor, potentially reducing the risk of weight gain associated with some antipsychotic treatments. nih.gov In behavioral models, this compound effectively inhibited apomorphine-induced climbing and MK-801-induced hyperactivity, actions predictive of efficacy against the positive symptoms of schizophrenia, without inducing extrapyramidal side effects. nih.gov The activity of these isomers suggests that piperidine-3,5-dione derivatives could also serve as a scaffold for developing multi-target CNS agents.

Furthermore, other piperidine derivatives have been investigated for their antidepressant-like activity, which is mediated through the serotonergic system. nih.govnih.gov For instance, certain alkoxy-piperidine derivatives have been synthesized and evaluated for their ability to inhibit serotonin reuptake and bind to 5-HT₁ₐ and 5-HT₇ receptors. nih.gov

Potential as Antiseizure and Antinociceptive Agents

The glutarimide (B196013) and related succinimide (B58015) rings are well-established pharmacophores in the development of anticonvulsant drugs. nih.gov Studies on various substituted piperidine-2,6-diones have revealed significant anticonvulsant activity in preclinical models. nih.gov A series of 3-azaspiro[5.5]undecane-2,4-diones, which contain the piperidine-2,6-dione moiety, were tested in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov

Notably, several of these compounds provided protection against both MES- and scPTZ-induced seizures. nih.gov Further investigation into a related series, 2-(2-chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione, showed activity in the 6-Hz psychomotor seizure model, which is used to identify drugs effective against therapy-resistant partial epilepsy. nih.gov The structural relationship between these active anticonvulsants and piperidine-3,5-dione suggests that the latter could also be a viable core for developing new antiepileptic agents.

Additionally, some of these compounds have shown potential for neuroprotection. For example, 3-[(4-Chlorophenyl)amino]-3-azaspiro[5.5]undecane-2,4-dione was found to be active in an in vitro neuroprotection assay using hippocampal slice cultures. nih.gov The natural alkaloid piperine, which features a piperidine ring, has also demonstrated anticonvulsant effects, believed to be mediated in part through the inhibition of Na⁺ channels and modulation of Ca²⁺ channels and TRPV1 receptors. nih.gov Some piperidin-2,6-dione salts have also been specifically investigated for the treatment of stress-related affective disorders and as centrally acting analgesics. google.com

Role in Antidepressant and Anticholinesterase Research

The piperidine scaffold is a key component in several CNS-active drugs, including some with antidepressant and anticholinesterase activity. nih.gov Research has shown that novel piperidine derivatives can exhibit significant antidepressant-like effects in animal models like the forced swim test. nih.gov The mechanism for this activity often involves the serotonergic system. nih.gov For example, a new piperazine derivative of xanthone, HBK-6, demonstrated potent antidepressant-like activity that was stronger than the standard drugs fluoxetine (B1211875) and reboxetine, with its effect likely mediated through the serotonergic system. nih.gov

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of cholinesterase enzymes is a primary therapeutic strategy. The piperidine ring is a structural feature of the approved Alzheimer's drug Donepezil. nih.gov This has inspired research into new piperidine-based compounds as potential cholinesterase inhibitors. While direct studies on piperidine-3,5-dione derivatives are scarce, the established role of the piperidine moiety in targeting these enzymes suggests a potential avenue for investigation.

Enzyme Inhibition and Receptor Binding Studies

The piperidinedione scaffold has proven to be a valuable template for designing enzyme inhibitors and receptor ligands. The structural isomer piperidine-2,6-dione, in particular, has been the subject of extensive research.

Inhibition of Key Metabolic Enzymes

One of the most significant activities of piperidine-2,6-dione derivatives is the inhibition of aromatase, a key enzyme in estrogen biosynthesis. nih.govnih.govacs.orgacs.org Aromatase inhibitors are crucial in treating hormone-dependent breast cancer in postmenopausal women. acs.org The compound 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (rogletimide) was identified as a potent competitive inhibitor of human placental aromatase, with a Kᵢ value of 1.1 µM. nih.govacs.org Unlike the earlier drug aminoglutethimide, rogletimide (B49556) shows selectivity, as it does not inhibit the cholesterol side-chain cleavage enzyme (desmolase), thereby avoiding the depletion of corticosteroids. nih.govacs.org

Structure-activity relationship studies revealed that modifying the alkyl substituents at the C-3 and N-1 positions of the piperidine-2,6-dione ring significantly impacts inhibitory potency. nih.govnih.gov For both 3-alkyl and 1-alkyl series, inhibitory activity against aromatase was maximal for the octyl derivatives. nih.gov The 3-octyl and 1-octyl analogues exhibited highly potent competitive inhibition with Kᵢ values of 0.09 µM and 0.12 µM, respectively. nih.gov These findings highlight the potential of the piperidinedione core in designing highly potent and selective enzyme inhibitors.

Table 1: Aromatase Inhibition by 3-Alkyl-3-(4-pyridyl)piperidine-2,6-dione Derivatives

| Compound | 3-Alkyl Substituent | Kᵢ (µM) | Reference |

|---|---|---|---|

| Rogletimide | Ethyl | 1.1 | nih.gov |

| 3-Octyl analogue (12) | Octyl | 0.09 | nih.gov |

| 1-Octyl analogue (21) | Ethyl (with N-Octyl) | 0.12 | nih.gov |

| Aminoglutethimide | Ethyl (aminophenyl instead of pyridyl) | 0.6 | nih.gov |

Receptor Affinity and Selectivity Profiles

Piperidine-2,6-dione derivatives have been shown to bind with high affinity to a range of receptors, particularly those relevant to psychiatric disorders. As mentioned previously, a series of potential antipsychotics based on this scaffold displayed a unique pharmacological profile with high affinity for dopamine D₂, D₃, and serotonin 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C receptors. nih.gov

The affinity of these compounds is often in the low nanomolar range, indicating potent receptor interaction. The selectivity profile is also a critical aspect, with some compounds showing lower affinity for receptors associated with undesirable side effects, such as the H₁ histamine receptor. nih.gov

In addition to neurotransmitter receptors, piperidine-2,6-dione derivatives, as analogues of thalidomide, are known to bind to the Cereblon (CRBN) protein, a substrate receptor for the E3 ubiquitin ligase complex. google.comacs.org This interaction is the basis for the mechanism of action of immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931) and is a key area of research in developing targeted protein degraders for cancer therapy. google.comacs.orgnih.gov

Table 2: Receptor Binding Affinity of a Lead Piperidine-2,6-dione Derivative (Compound 5)

| Receptor | Kᵢ (nM) | Reference |

|---|---|---|

| Dopamine D₂ | 1.2 | nih.gov |

| Dopamine D₃ | 0.5 | nih.gov |

| Serotonin 5-HT₁ₐ | 1.5 | nih.gov |

| Serotonin 5-HT₂ₐ | 0.3 | nih.gov |

| Serotonin 5-HT₂C | 11 | nih.gov |

| Histamine H₁ | 102 | nih.gov |

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. By systematically modifying the chemical structure of a molecule and assessing the impact on its biological activity, researchers can identify the key features required for potency and selectivity. For piperidinedione analogues, these studies have focused on the effects of adding or changing substituents on the piperidine ring and the influence of the molecule's three-dimensional arrangement (stereochemistry).

The biological efficacy of piperidine derivatives can be dramatically altered by the nature and position of various substituents. Research on related scaffolds like 3,5-diamino-piperidine and piperidine-2,6-dione highlights key principles that are applicable to the 3,5-dione core.

Studies on 3,5-diamino-piperidine (DAP) derivatives, developed as mimics of aminoglycoside antibiotics, show that the groups attached to the core structure are critical for activity. nih.govucsd.edu For these compounds to inhibit bacterial translation effectively, a symmetric substitution of two DAP moieties on a central triazine core was found to be an optimal configuration. nih.gov The introduction of different groups revealed that while some substitutions are tolerated, others can abolish activity. For instance, an azetidin-3-ylamine substitution was tolerated, but pyrrolidine-3,4-diamine (B15271111) substitutions led to weak inhibitors. nih.gov Furthermore, adding di-hydroxy substituents was found to destabilize the binding of the scaffold to its RNA target, resulting in particularly weak inhibition. nih.gov

In a series of piperidine-2,6-dione derivatives developed as potential antipsychotics, modifications led to compounds with high affinity for multiple receptors, including dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C). nih.gov The optimization process resulted in a promising derivative, 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione, which demonstrated potent activity in behavioral models without inducing extrapyramidal symptoms, a common side effect of antipsychotic drugs. nih.gov This demonstrates how complex substituents can be strategically combined with the piperidinedione core to achieve a desired multi-receptor profile.

The table below summarizes SAR findings for various piperidine analogues, illustrating how different substituents influence biological activity.

| Core Scaffold | Substituent Modification | Biological Target/Activity | Effect on Efficacy |

| 3,5-Diamino-piperidine | Symmetric di-DAP on triazine core | Bacterial translation | Optimal configuration for potent inhibition. nih.gov |

| 3,5-Diamino-piperidine | Di-hydroxy substitutions | Bacterial translation | Weak inhibition; destabilized binding. nih.gov |

| 3,5-Diamino-piperidine | Azetidin-3-ylamine substitution | Bacterial translation | Tolerated, maintained activity. nih.gov |

| 3,5-Diamino-piperidine | Acetamide substitution | Bacterial translation | Abolished activity. nih.gov |

| Piperidine-2,6-dione | 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl) | Dopamine & Serotonin Receptors | High affinity and potent antipsychotic activity. nih.gov |

| Quinolone | Trifluoromethyl group at piperidine 6-position | GnRH Receptor | Reduced clearance and increased oral bioavailability. nih.gov |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of pharmacological activity. nih.gov Since biological targets like enzymes and receptors are themselves chiral, they can differentiate between the stereoisomers (enantiomers or diastereomers) of a drug molecule. nih.govnih.gov One isomer may fit perfectly into a binding site and elicit a strong therapeutic response, while its mirror image may be less active, inactive, or even cause unwanted side effects. nih.govresearchgate.net

The absolute configuration (R or S) at each chiral center is also crucial. Studies on enantiomers of β-1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine, an analgesic compound, revealed that opioid receptors can distinguish between the mirror-image forms. nih.gov The (-)-(2S,4R) enantiomer was found to be approximately ten times more potent than its (+)-(2R,4S) counterpart in both analgesic tests and receptor binding studies. nih.gov This highlights that a specific three-dimensional orientation of the piperidine ring and its substituents is required for optimal receptor engagement.

These principles underscore the necessity of controlling stereochemistry in the design of piperidine-based drugs. The ability to synthesize specific stereoisomers of 3,5-disubstituted piperidines is a key strategy in medicinal chemistry to develop safer and more effective therapeutic agents. researchgate.net

The table below outlines key stereochemical principles for piperidine derivatives.

| Compound Class | Stereochemical Feature | Pharmacological Implication |

| Chiral Drugs (General) | Enantiomers (R vs. S) | Enantiomers can have different potency, efficacy, and toxicity profiles. One may be therapeutic while the other is inactive or harmful. nih.govresearchgate.net |

| 3,5-Disubstituted Piperidines | Diastereomers (cis vs. trans) | The relative orientation of substituents determines the molecule's 3D shape, affecting receptor binding and biological activity. nih.govwhiterose.ac.uk |

| β-Prodine Analogue | Absolute Configuration ((2S,4R) vs. (2R,4S)) | The (-)-(2S,4R) enantiomer was ~10 times more potent as an analgesic than the (+)-(2R,4S) enantiomer, showing high stereoselectivity at the opioid receptor. nih.gov |

Computational and Theoretical Studies of Piperidine 3,5 Dione Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules. For piperidine-3,5-dione (B3057132) hydrochloride and its analogs, these calculations have been employed to determine optimized geometries, electronic structures, reactivity, and thermodynamic stability.

The three-dimensional arrangement of atoms and the distribution of electrons are fundamental to a molecule's properties. Geometry optimization of piperidine (B6355638) derivatives is often performed using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, to find the most stable conformation. For piperidine-3,5-dione hydrochloride, the piperidine ring is expected to adopt a chair conformation to minimize steric strain. The protonation of the nitrogen atom in the hydrochloride salt influences the geometry and electronic distribution within the ring.

Studies on related piperidone systems have shown that the planarity of the nitrogen atom environment and the dihedral angles between the piperidine ring and any substituents are key structural parameters. In a study on 2-(piperidin-1-ylmethyl)isoindoline-1,3-dione, the dihedral angle between the benzene (B151609) and piperidine rings was found to be 89.03 (3)°. researchgate.net

The electronic structure is often analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. For instance, in a study of halogenated phenanthrene (B1679779) derivatives, halogenation was found to reduce the HOMO-LUMO gap, thereby affecting the electronic properties. dntb.gov.ua

Table 1: Computed Properties for this compound

| Property | Value | Source |

| Molecular Formula | C5H8ClNO2 | PubChem nih.gov |

| Molecular Weight | 149.57 g/mol | PubChem nih.gov |

| IUPAC Name | piperidine-3,5-dione;hydrochloride | PubChem nih.gov |

| InChIKey | ZTJNSMBNILHDHI-UHFFFAOYSA-N | PubChem nih.gov |

| SMILES | C1C(=O)CNCC1=O.Cl | PubChem nih.gov |

This data is based on computational predictions.

Quantum chemical calculations allow for the prediction of various reactivity descriptors that provide insights into the chemical behavior of a molecule. These descriptors are derived from the electronic structure and include parameters such as electronegativity, chemical hardness, and softness. The energies of the HOMO and LUMO are used to calculate these global reactivity parameters.

For example, in a theoretical study on piperidone derivatives, computations using the B3LYP/6-311G(d,p) functional were employed to explore HOMO-LUMO energies and natural bond orbital (NBO) analyses. researchgate.net These calculations showed that charge transfer interactions occur within the molecules. researchgate.net The molecular electrostatic potential (MEP) surface is another important tool, which helps in identifying the sites for electrophilic and nucleophilic attack.

The thermodynamic stability of a molecule can be assessed through the calculation of parameters such as the total energy, enthalpy of formation, and Gibbs free energy. DFT methods are commonly used to compute these properties. A theoretical study of two new piperidinium (B107235) ionic liquids revealed that the compound with lower energy was more stable. mdpi.com

Natural Bond Orbital (NBO) analysis is another technique used to understand the stability of a molecule arising from hyperconjugative interactions and charge delocalization. In a study of a Mannich base molecule, 2-(piperidin-1-ylmethyl)isoindoline-1,3-dione, NBO analysis was used to explain the intermolecular charge transfer and resonance stabilization energy. researchgate.net The thermal stability can also be investigated experimentally and computationally, as demonstrated in the same study where the compound was found to be stable up to 250 °C. researchgate.net

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics. The NLO properties of organic molecules, including piperidine derivatives, can be predicted using quantum chemical calculations. The first hyperpolarizability (β) is a key parameter that determines the second-order NLO response.

Computational studies on piperidone derivatives have shown that these compounds can exhibit significant NLO properties. researchgate.net For instance, the average polarizability and first hyperpolarizability values of some 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives were found to be larger than those of the standard compound urea. researchgate.net The electronic absorption spectra, often calculated using Time-Dependent DFT (TD-DFT), provide information about the electronic transitions and the wavelengths of maximum absorption (λmax). Studies on halogenated derivatives of other cyclic compounds have shown that substitutions can lead to shifts in the absorption peaks. dntb.gov.ua Research on indane-1,3-dione-based compounds, which share a dione (B5365651) feature, has also highlighted their potential as NLO materials. acs.org

Table 2: Calculated NLO Properties for a Piperidinium Ionic Liquid (4a)

| Property | Value (a.u.) |

| Polarizability (αo) | 402.47 |

| Hyperpolarizability (βo) | Remarkable (specific value not provided) |

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. These methods are crucial in drug discovery and for understanding the biological activity of compounds.

Molecular docking studies have been performed on various piperidine derivatives to understand their interactions with biological targets. For example, in a study of piperidine/piperazine-based compounds as sigma receptor ligands, molecular modeling was used to analyze the binding modes of the ligands. nih.govnih.gov The analysis revealed coherent binding modes of the 4-pyridylpiperidine/piperazine (B1678402) fragment within the receptor. nih.gov

Prediction of Pharmacological Targets

In silico methods are pivotal in the early stages of drug discovery for identifying the most probable biological targets of a novel compound. For derivatives of the piperidine scaffold, web-based tools such as SwissTargetPrediction and the PASS (Prediction of Activity Spectra for Substances) online tool are commonly employed to forecast potential pharmacological activities. clinmedkaz.org These platforms analyze the chemical structure of a compound and, based on similarity to known bioactive molecules, predict its interactions with various proteins, including enzymes, receptors, ion channels, and transporters. clinmedkaz.org

For instance, studies on various modified piperidine derivatives have suggested their potential to interact with a diverse array of biological targets. This broad activity spectrum indicates their potential application in treating conditions such as cancer and diseases of the central nervous system, as well as their use as local anesthetics, antiarrhythmics, and antimicrobial agents. clinmedkaz.org A comprehensive analysis of new piperidine derivatives using these predictive tools has indicated potential interactions with enzymes, G-protein-coupled receptors (GPCRs), ion channels, and nuclear receptors. clinmedkaz.org

While specific predictions for this compound are not extensively documented in publicly available literature, the methodologies applied to analogous structures provide a framework for its potential target profile. The dione functionality, in conjunction with the piperidine ring, would be a key determinant in its predicted interactions.

Table 1: Predicted Target Classes for Piperidine Derivatives

| Target Class | Predicted Interaction Probability | Potential Therapeutic Area |

|---|---|---|

| Enzymes | High | Various |

| G-Protein-Coupled Receptors | Moderate to High | Central Nervous System Disorders |

| Voltage-gated Ion Channels | Moderate | Cardiovascular and Neurological Disorders |

| Nuclear Receptors | Low to Moderate | Metabolic Diseases, Inflammation |

Note: This table is illustrative and based on general findings for piperidine derivatives, not specific to this compound.

Virtual Screening and Lead Optimization Applications

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov For compounds like this compound, this process can be instrumental in identifying initial hits and optimizing them into lead compounds. Both ligand-based and structure-based virtual screening approaches can be utilized.

In ligand-based virtual screening, a known active ligand is used as a template to find other compounds with similar properties. nih.gov If a known ligand for a particular target shares structural similarities with this compound, this method could be employed to screen for its potential activity.

Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the target protein. Molecular docking simulations, a key component of this approach, can predict the binding conformation and affinity of this compound within the active site of a target protein. For example, computational studies on piperidine/piperazine-based compounds have successfully used molecular docking to analyze the binding modes of ligands to the sigma 1 receptor (S1R), a target for various neurological disorders. rsc.org Such studies can reveal crucial interactions between the ligand and amino acid residues of the receptor, guiding further chemical modifications to enhance binding affinity and selectivity. rsc.orgnih.gov

Lead optimization involves modifying the structure of a promising hit compound to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. Computational methods play a significant role in this iterative process. For example, the optimization of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase involved extensive structure-activity relationship (SAR) studies guided by computational modeling. nih.gov This work demonstrated that modifications to the piperidine scaffold and its substituents were critical for achieving high potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

QSAR models are developed by correlating variations in the physicochemical properties (descriptors) of a set of molecules with their experimentally determined biological activities. These models can then be used to predict the activity of new, unsynthesized compounds. For piperidine derivatives, QSAR models have been successfully developed to predict a range of biological activities, including toxicity against Aedes aegypti and cytotoxicity against various cancer cell lines. nih.govnih.gov

The development of a robust QSAR model involves several steps:

Data Set Selection: A series of structurally related compounds with a wide range of biological activities is chosen.

Descriptor Calculation: A large number of molecular descriptors, such as topological, geometrical, and electronic descriptors, are calculated for each compound.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) and machine learning approaches like Support Vector Machines (SVM) and Neural Networks, are used to build the QSAR model. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. nih.govnih.gov

For example, a QSAR study on 3,5-bis(arylidene)-4-piperidone derivatives, which share the piperidone core with Piperidine-3,5-dione, developed predictive models for their cytotoxic activity. nih.gov The models demonstrated good predictive ability, with R² values ranging from 0.80 to 0.94. nih.gov Similarly, predictive pharmacophore models for piperidine-based CCR5 antagonists have been developed with high correlation coefficients (r = 0.920), proving useful in predicting the biological activities of new compounds. nih.gov

Table 2: Statistical Parameters of a Sample QSAR Model for Piperidine Derivatives

| Parameter | Value | Interpretation |

|---|---|---|

| r² (training set) | > 0.85 | High correlation between descriptors and activity for the training set. |

| r² (test set) | > 0.80 | Good predictive ability for new compounds. |

| q² (cross-validation) | > 0.5 | Indicates a robust and predictive model. |

Source: Based on data from QSAR studies on piperidine derivatives. nih.gov

Identification of Key Molecular Features for Enhanced Potency

A significant outcome of QSAR studies is the identification of molecular features that are crucial for biological activity. By analyzing the descriptors that contribute most significantly to the QSAR model, researchers can gain insights into the structural requirements for enhanced potency.

For instance, in the QSAR study of 3,5-bis(arylidene)-4-piperidones, molecular density and certain topological and geometrical indices were identified as the most important factors determining cytotoxic properties. nih.gov In another study on piperidine-based CCR5 antagonists, the most predictive pharmacophore model consisted of two hydrogen bond acceptors and three hydrophobic features, highlighting the importance of these interactions for high affinity. nih.gov

For this compound, a QSAR study would likely focus on how substitutions on the piperidine ring and modifications to the dione functional groups affect its biological activity. The hydrochloride salt form would also be a factor to consider in terms of its physicochemical properties. The insights gained from such a study would be invaluable for the rational design of new analogs with improved therapeutic potential.

Advanced Characterization and Spectroscopic Analysis in Piperidine 3,5 Dione Hydrochloride Research

X-ray Crystallographic Analysis of Piperidine-3,5-dione (B3057132) Hydrochloride and its Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique offers unparalleled insight into the molecule's solid-state properties, including bond lengths, bond angles, and the spatial relationship between adjacent molecules.

Solid-State Structure Elucidation

The elucidation of the solid-state structure of Piperidine-3,5-dione hydrochloride via single-crystal X-ray diffraction would provide unambiguous proof of its covalent structure and ionic nature. The analysis would reveal the crystal system, space group, and unit cell parameters. In related piperidine (B6355638) derivatives, crystallographic analysis confirms the ionic character of the hydrochloride salt, where the piperidine nitrogen is protonated and forms a salt with the chloride counter-ion. The fundamental structure consists of a six-membered piperidine ring containing two ketone groups at the 3- and 5-positions.

Although specific crystallographic data for this compound is not widely published, analysis of similar heterocyclic compounds demonstrates how this technique precisely maps atomic coordinates. nih.govmdpi.com This information is the foundation for understanding the molecule's conformation and packing in the crystal lattice.

Conformational Analysis and Intermolecular Interactions

The piperidine ring, analogous to cyclohexane, typically adopts a chair conformation to minimize steric strain. wikipedia.org X-ray analysis would determine the exact chair conformation of the this compound ring in the solid state. For substituted piperidines, the orientation of substituents (axial or equatorial) is a critical aspect of their conformation. nih.gov In the case of this compound, the proton on the nitrogen atom (N-H) could exist in either an axial or equatorial position, with the equatorial conformation often being more stable in nonpolar environments. wikipedia.org

| van der Waals Forces | All atoms | All atoms | Variable | Non-specific attractive forces that contribute to crystal density. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

¹H and ¹³C NMR for Structural Confirmation and Assignment

¹H and ¹³C NMR spectra serve as a fingerprint for this compound, confirming the presence of the piperidine backbone and its functional groups.

In the ¹H NMR spectrum , the protons on the piperidine ring would exhibit characteristic chemical shifts and coupling patterns. The protons adjacent to the nitrogen atom (at C2 and C6) would be deshielded due to the electron-withdrawing effect of the positively charged nitrogen, appearing at a downfield chemical shift. The protons at C4, situated between the two electron-withdrawing carbonyl groups, would also be significantly deshielded. The proton on the nitrogen itself (N-H) would likely appear as a broad signal.

In the ¹³C NMR spectrum , distinct signals would correspond to each unique carbon atom in the molecule. The carbonyl carbons (C3 and C5) would be the most deshielded, appearing at a very low field (typically >200 ppm). The carbons adjacent to the nitrogen (C2 and C6) would also be deshielded compared to a simple alkane, while the carbon at the 4-position would be influenced by the two adjacent carbonyls.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Notes |

|---|---|---|---|

| C2, C6 | ~3.0 - 3.5 | ~45 - 55 | Protons and carbons are deshielded by the adjacent N⁺-H group. |

| C3, C5 | - | >200 | Carbonyl carbons, highly deshielded. No attached protons. |

| C4 | ~2.5 - 3.0 | ~40 - 50 | Protons and carbon are deshielded by two adjacent C=O groups. |

| N-H | Variable, broad | - | Chemical shift is solvent and concentration dependent. |

Note: Predicted values are estimates based on general principles and data for related piperidine structures. Actual values may vary based on solvent and experimental conditions. rsc.orgchemicalbook.comchemicalbook.com

Advanced NMR Techniques for Stereochemical Elucidation

While 1D NMR confirms the basic structure, 2D NMR techniques are necessary to unambiguously assign all signals and elucidate stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the mapping of adjacent protons and confirming the connectivity of the CH₂-CH₂-N-CH₂-CH₂ sequence within the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, providing a definitive assignment of which protons are attached to which carbons. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying the positions of the carbonyl groups relative to the protons on the ring. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is critical for determining the stereochemistry of the ring, such as distinguishing between axial and equatorial protons and confirming the chair conformation in solution. ipb.pt

Vibrational Spectroscopy (IR and Raman) and Mass Spectrometry

Vibrational spectroscopy and mass spectrometry provide complementary structural information. Infrared (IR) and Raman spectroscopy probe the vibrational modes of functional groups, while mass spectrometry provides information on the molecular weight and fragmentation pattern.

Vibrational Spectroscopy: The IR spectrum of this compound is expected to be dominated by several key absorption bands. A very strong and sharp absorption corresponding to the C=O stretching vibration of the ketone groups would be prominent, typically appearing in the range of 1700-1740 cm⁻¹. The N⁺-H stretching vibration of the secondary ammonium (B1175870) salt would appear as a broad band in the region of 2700-3100 cm⁻¹. C-H stretching vibrations of the methylene (B1212753) groups would be observed just below 3000 cm⁻¹. nist.gov Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations of the molecule. chemicalbook.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O | Stretch | 1700 - 1740 | Strong, Sharp |

| N⁺-H | Stretch (Ammonium) | 2700 - 3100 | Broad, Strong |

| C-H | Stretch (Methylene) | 2850 - 2960 | Medium |

| N-H | Bend | 1500 - 1600 | Medium |

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be a suitable technique for analyzing this ionic compound. The mass spectrum would be expected to show a prominent peak for the protonated molecular ion (the cation), [C₅H₇NO₂ + H]⁺, at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. rsc.org Tandem mass spectrometry (MS/MS) experiments would involve fragmenting the parent ion to produce a characteristic pattern. Expected fragmentation pathways for the piperidine ring could include the loss of carbon monoxide (CO) from the carbonyl groups and various ring cleavage patterns, which helps to confirm the structure of the molecule. scielo.br

Functional Group Identification and Vibrational Assignments

Fourier-transform infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key structural features.

The primary functional groups to be identified are the ketone (C=O) groups, the secondary amine (N-H) group within the piperidine ring (which will be protonated as a secondary ammonium salt, N-H2+), and the carbon-hydrogen (C-H) bonds of the methylene (-CH2-) groups.

Expected Vibrational Assignments:

A detailed analysis of the FT-IR spectrum would involve assigning specific absorption frequencies to particular vibrational modes within the molecule. The expected vibrational frequencies for this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Ammonium (N-H₂⁺) | N-H Stretching | 2700-3200 (broad) |

| N-H Bending | 1550-1650 | |

| Ketone (C=O) | C=O Stretching | 1700-1740 |

| Methylene (CH₂) | Asymmetric C-H Stretching | 2920-2960 |

| Symmetric C-H Stretching | 2850-2880 | |

| CH₂ Scissoring | 1440-1480 | |

| Carbon-Nitrogen (C-N) | C-N Stretching | 1180-1280 |

Note: The exact positions of these bands can be influenced by factors such as intermolecular hydrogen bonding and the crystalline structure of the hydrochloride salt.

Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the ionized molecule. For this compound, the molecular formula is C₅H₈ClNO₂. nih.gov The neutral compound, Piperidine-3,5-dione, has a molecular weight of 113.12 g/mol , and the hydrochloride salt has a molecular weight of 149.57 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecule would be ionized, and the resulting molecular ion (M⁺) would undergo fragmentation. The analysis of the masses of these fragments provides valuable structural information.

Expected Fragmentation Pattern:

The fragmentation of the Piperidine-3,5-dione molecular ion would likely proceed through characteristic pathways for cyclic ketones and amines. Key fragmentation steps could include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, a common fragmentation pathway for amines.

Loss of CO: Elimination of a neutral carbon monoxide molecule from the diketone structure.

Ring Opening and Subsequent Fragmentations: The piperidine ring could open, leading to a variety of smaller fragment ions.

A table summarizing the potential major fragments and their corresponding mass-to-charge ratios (m/z) is presented below.

| Fragment Ion | Proposed Structure | Expected m/z |

| [C₅H₇NO₂]⁺ | Molecular Ion | 113 |

| [C₄H₇NO]⁺ | Loss of CO | 85 |

| [C₄H₆N]⁺ | Alpha-cleavage and subsequent loss of H | 68 |

| [C₃H₅O]⁺ | Fragmentation of the ring | 57 |

Note: The presence and relative abundance of these fragments would provide strong evidence for the piperidine-3,5-dione core structure. The hydrochloride portion would not be directly observed as a single entity in the same way under typical EI-MS conditions.

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

For this compound, the primary chromophores are the two carbonyl (C=O) groups. These groups are expected to give rise to two types of electronic transitions:

n → π* Transition: Excitation of a non-bonding electron (from the oxygen lone pair) to an anti-bonding π* orbital. These transitions are typically weak and occur at longer wavelengths.

π → π* Transition: Excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are generally more intense and occur at shorter wavelengths.

The presence of the hydrochloride salt is not expected to significantly alter the electronic transitions of the carbonyl chromophores, although solvent effects could cause slight shifts in the absorption maxima (λ_max).

Expected Electronic Transitions:

| Electronic Transition | Chromophore | Expected λ_max (nm) |

| n → π | C=O | ~270-300 |

| π → π | C=O | ~180-200 |